Lofexidine hydrochloride is a chiral compound classified as an α2-adrenoceptor agonist. [, , ] It is a synthetic imidazoline derivative structurally similar to clonidine, another α2-adrenoceptor agonist. [, , ] Lofexidine hydrochloride plays a significant role in scientific research, particularly in studies investigating its pharmacological properties and potential therapeutic applications beyond its approved clinical use.
Synthesis Analysis
Multistep Synthesis: One common approach involves a multistep process starting from 2,6-dichlorophenol and 2-chloropropionitrile. [] The synthesis proceeds through etherification, cyclization, and salt formation to yield the final product. []
One-Pot Amide Alkylation-Imidazoline Formation: A more efficient method utilizes a one-pot reaction sequence. This strategy involves the amide alkylation of α-(2,6-dichlorophenoxy)propionamide followed by imidazoline ring formation. [] This method offers the advantage of preserving the stereochemistry at the α-carbon. []
Enhanced O-Alkylation: Research has also focused on improving specific steps within the synthetic routes. For instance, the use of Me3O+BF4- has been reported to accelerate the O-alkylation of α-(2,6-dichlorophenoxy)propionamide. [] This optimization can potentially enhance the overall efficiency of lofexidine hydrochloride synthesis.
Molecular Structure Analysis
Etherification: This step typically involves the reaction of 2,6-dichlorophenol with 2-chloropropionitrile in the presence of a base to form the corresponding ether intermediate. []
Cyclization: The ether intermediate undergoes cyclization to form the imidazoline ring, a key structural feature of lofexidine. []
Salt Formation: The final step involves the conversion of the free base form of lofexidine to its hydrochloride salt by treatment with hydrochloric acid. []
Mechanism of Action
Lofexidine hydrochloride exerts its pharmacological effects primarily through its action as an agonist at α2-adrenoceptors. [, , ]
Central Nervous System Effects: By stimulating α2-adrenoceptors in the central nervous system, lofexidine hydrochloride reduces sympathetic outflow. [, ] This leads to a decrease in the release of neurotransmitters associated with opioid withdrawal symptoms, such as norepinephrine. [, ]
Inhibition of cAMP Production: The activation of α2-adrenoceptors by lofexidine hydrochloride inhibits the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). [] This reduction in cAMP levels further contributes to the alleviation of withdrawal symptoms. []
Physical and Chemical Properties Analysis
Appearance: Lofexidine hydrochloride is typically a white to off-white powder. []
Solubility: It is freely soluble in water. []
Chirality: It exists as two enantiomers due to the presence of a chiral center in its structure. []
Applications
Opioid Withdrawal Management: Studies have investigated the efficacy of lofexidine hydrochloride in mitigating opioid withdrawal symptoms. [, , , , , , , ] Its ability to reduce sympathetic outflow and attenuate the neurochemical surge associated with withdrawal makes it a subject of interest in this field. [, ]
Chronic Pain Management: Research has explored the potential use of lofexidine hydrochloride in managing chronic pain conditions. [] While some studies have shown limited efficacy, further research may be needed to fully elucidate its role in pain management. []
Hypertension Treatment: The (-)-enantiomer of lofexidine hydrochloride has demonstrated potent antihypertensive effects in preclinical studies. [] Its ability to lower blood pressure through its α2-adrenoceptor agonist activity makes it a potential candidate for further research in this area. []
Related Compounds
Clonidine hydrochloride
Compound Description: Clonidine hydrochloride is a centrally acting alpha2-adrenoceptor agonist used for treating hypertension and opioid withdrawal. [, ]
Relevance: Clonidine is structurally similar to lofexidine hydrochloride and shares its mechanism of action as an alpha2-adrenoceptor agonist. [, ] Both are used for treating opioid withdrawal, but lofexidine hydrochloride is reported to have a better side-effect profile. [] Lofexidine hydrochloride shows advantageous clinical differences compared to clonidine, prompting investigation into the differences in their receptor binding profiles. []
Compound Description: Dexlofexidine hydrochloride is the (+)-stereoisomer of lofexidine hydrochloride. It is a less potent alpha2-adrenoceptor agonist compared to (-)-lofexidine hydrochloride. []
Relevance: Dexlofexidine hydrochloride is structurally related to lofexidine hydrochloride, differing only in the configuration at one chiral center. [] This difference in stereochemistry leads to a significant decrease in its potency as an alpha2-adrenoceptor agonist compared to lofexidine hydrochloride. []
2,6-Dichlorophenol
Compound Description: 2,6-Dichlorophenol is a metabolite of lofexidine hydrochloride in humans. It is primarily excreted in urine as two O-glucuronic acid conjugates. []
Relevance: 2,6-Dichlorophenol is a breakdown product of lofexidine hydrochloride, resulting from the drug's biotransformation in the body. [] It represents a significant portion of the administered dose excreted in urine. []
Buprenorphine hydrochloride
Compound Description: Buprenorphine hydrochloride is a partial opioid agonist used for treating opioid use disorder and managing opioid withdrawal symptoms. [, , ]
Relevance: Buprenorphine hydrochloride, alongside methadone, serves as an established treatment option for opioid use disorder and withdrawal, while lofexidine hydrochloride offers a new approach. [] Although lofexidine hydrochloride is not an opioid agonist, it is similarly effective in controlling withdrawal symptoms compared to buprenorphine hydrochloride and methadone. []
Methadone hydrochloride
Compound Description: Methadone hydrochloride is a full opioid agonist used for managing opioid withdrawal and maintenance therapy for opioid use disorder. [, , ]
Relevance: Methadone hydrochloride is a standard treatment option for opioid withdrawal and maintenance, similar to buprenorphine hydrochloride. [, ] Lofexidine hydrochloride presents an alternative to these treatments with comparable efficacy in managing withdrawal symptoms. []
Compound Description: Levlofexidine hydrochloride is the (-)-stereoisomer of lofexidine hydrochloride and the enantiomer of dexlofexidine hydrochloride. It is a potent alpha2-adrenoceptor agonist used for treating hypertension. []
Relevance: Levlofexidine hydrochloride is chemically identical to lofexidine hydrochloride, both representing the same active enantiomer of the molecule. [] It demonstrates high affinity for alpha2-adrenoceptors and has shown efficacy in treating hypertension. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lofexidine, also known as britlofex, belongs to the class of organic compounds known as dichlorobenzenes. Dichlorobenzenes are compounds containing a benzene with exactly two chlorine atoms attached to it. Lofexidine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Lofexidine has been detected in multiple biofluids, such as urine and blood. Within the cell, lofexidine is primarily located in the membrane (predicted from logP). Lofexidine is a member of imidazoles, a dichlorobenzene, an aromatic ether and a carboxamidine. It has a role as an alpha-adrenergic agonist and an antihypertensive agent. Lofexidine is a non-opioid centrally acting alpha2-adrenergic receptor agonist that was first approved for the treatment of opioid withdrawal in the United Kingdom in 1992. It was first studied for use as an antihypertensive in 1980, but its researched was stopped as it was found less effective for the treatment of hypertension than clonidine. Lofexidine was then repurposed for the treatment of opioid withdrawal, as it was seen to be more economical and have fewer side effects than clonidine. Lofexidine was developed by US Woldmeds LLC and it was approved by the FDA on May 16, 2018.
PAF C-16 is a naturally occurring phospholipid produced upon stimulation through two distinct pathways known as the “remodeling” and 'de novo' pathways. It is a potent mediator of neutrophil migration,2 and the production of reactive oxygen species, and IL-6 in human macrophages. It is a more potent mediator of platelet aggregation than PAF C-18.5 Pathological processes involving PAF include necrotizing enterocolitis,6 inflammation, asthma, and allergy. C16-02:0 PC, also referred as 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16 PAF) (acetyl PAF), is a platelet-activating factor (PAF). Acetyl PAF is a natural PAF with ether-linked hexadecyl chain at the sn-1 position and an acetyl group at the sn-2 position. C16-02:0 PC, also known as 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16 PAF) (acetyl PAF), is a platelet-activating factor (PAF). Acetyl PAF is present in the body and it contains ether-linked hexadecyl chain at the sn-1 position and an acetyl group at the sn-2 position. PC(O-16:0/2:0), also known as 1-O-hexadecyl paf or C16 paf, belongs to the class of organic compounds known as 1-alkyl, 2-acetylglycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one acetyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one alkyl chain attached through an ether linkage at the O1-position. Thus, PC(O-16:0/2:0) is considered to be a glycerophosphocholine lipid molecule. PC(O-16:0/2:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(O-16:0/2:0) has been primarily detected in blood. Within the cell, PC(O-16:0/2:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(O-16:0/2:0) exists in all eukaryotes, ranging from yeast to humans. 2-O-acetyl-1-O-hexadecyl-sn-glycero-3-phosphocholine is a 2-acetyl-1-alkyl-sn-glycero-3-phosphocholine betaine which has hexadecyl as the alkyl group. PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation, inflammation, and anaphylaxis. It has a role as a beta-adrenergic antagonist, an antihypertensive agent, a bronchoconstrictor agent, a hematologic agent and a vasodilator agent.
Ethyl menthane carboxamide, also known as framidice 3 or menthol carboxamide WS-3, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Ethyl menthane carboxamide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ethyl menthane carboxamide is primarily located in the membrane (predicted from logP) and cytoplasm.
Selective mGlu1 antagonist (Ki = 13 nM). Inhibits mGlu1-mediated inositol phosphate production in rat cerebellar granule cells (IC50 = 13 nM). Displays antinociceptive and analgesic effects in vitro; exhibits no significant sedative effect on locomotor activity.
Synthetic lysophospholipid analog that selectively inhibits phosphatidylinositol phospholipase C (IC50= 9.6 μM in fibroblasts and adenocarcinoma cells). Also acts as an agonist at platelet-activating factor (PAF) receptors. Antitumor lipid; selectively induces apoptosis in tumor cells, sparing normal cells.